molecular formula C5H12ClNO B1464749 1-Methoxymethyl-cyclopropylamine hydrochloride CAS No. 1220040-06-1

1-Methoxymethyl-cyclopropylamine hydrochloride

Cat. No. B1464749
M. Wt: 137.61 g/mol
InChI Key: DFMSPYOGSLHTKA-UHFFFAOYSA-N
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Description

1-Methoxymethyl-cyclopropylamine hydrochloride (MCPA) is a cyclopropylamine derivative that has gained attention in scientific research due to its unique chemical structure and potential applications. MCPA is a white crystalline powder that is soluble in water and has a molecular weight of 163.65 g/mol.

Scientific Research Applications

  • Synthetic Methodologies and Chemical Properties : Kimpe et al. (1991) described a base-induced methodology for synthesizing N-cyclopropylimines from β-chloroimines, which can be hydrolyzed into cyclopropylamines. This method facilitates the synthesis of plant growth-regulating cyclopropanecarboxylic acids, showcasing the utility of cyclopropylamines in organic synthesis (Kimpe, Sulmon, & Boeykens, 1991).

  • Mechanism-based Inhibition Studies : Research by Malcomson et al. (2015) on cyclopropylamines, including cis-cyclopropylamines with alkoxy substituents at the 2-position, highlighted their role as inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). This demonstrates their potential in designing inhibitors for treating depression and cancer, emphasizing the significance of cyclopropylamine derivatives in medicinal chemistry (Malcomson, Yelekçi, Borrello, Ganesan, Semina, de Kimpe, Mangelinckx, & Ramsay, 2015).

  • Development of Bioactive Molecules : Studies on the synthesis of constrained neurotransmitter analogues, such as the potent 5-HT receptor agonist synthesized by Xin (1999), demonstrate the application of cyclopropylamine derivatives in developing bioactive molecules. The asymmetric cyclopropanation process used in these syntheses underlines the importance of cyclopropylamines in pharmaceutical research (Xin, 1999).

  • Cyclopropanation Reactions in Organic Synthesis : Yarmolchuk et al. (2012) reported on the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, illustrating the role of cyclopropylamines in organic synthesis. The Corey-Chaykovsky reaction conditions used for cyclopropane ring formation highlight the versatility of cyclopropylamines in synthesizing complex organic compounds (Yarmolchuk, Bezdudny, Tolmacheva, Lukin, Boyko, Chekotylo, Tolmachev, & Mykhailiuk, 2012).

  • Chemoenzymatic Synthesis Routes : The work of Parker et al. (2012) on the chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine showcases the innovative approaches in utilizing cyclopropylamines for synthesizing key chiral intermediates. Their work emphasizes the integration of enzymatic processes in the efficient synthesis of compounds with specific stereochemical configurations (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

properties

IUPAC Name

1-(methoxymethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-4-5(6)2-3-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSPYOGSLHTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxymethyl-cyclopropylamine hydrochloride

CAS RN

1220040-06-1
Record name 1-(methoxymethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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